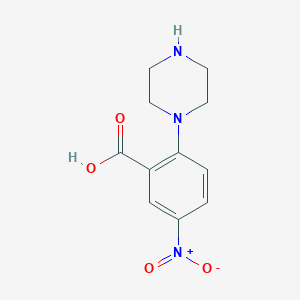

5-nitro-2-piperazin-1-yl-benzoic Acid

Description

Properties

IUPAC Name |

5-nitro-2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUVCZAMVSJRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377459 | |

| Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168123-39-5 | |

| Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Copper(I) iodide or copper powder, combined with potassium carbonate as a base, facilitates the coupling in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature and Time : Optimal yields (up to 90%) are achieved at 80–100°C for 12–24 hours. Ultrasonic irradiation can reduce reaction times to 1–2 hours by enhancing mass transfer.

-

Limitations : Over-reaction may lead to di-substituted by-products, necessitating careful stoichiometric control of piperazine (1.2–1.5 equivalents).

Workup and Purification

-

Post-reaction, the mixture is acidified to precipitate the product, followed by recrystallization from ethanol/water.

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed for further purification, achieving >95% purity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position activates the benzene ring for nucleophilic attack at the ortho position.

Two-Step Synthesis via Intermediate Formation

Table 1: Comparative SNAr Reaction Conditions

| Leaving Group | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chloride | DMF | 100 | 78 |

| Fluoride | DMSO | 120 | 85 |

| Bromide | Ethanol | 80 | 65 |

Buchwald-Hartwig Amination

This palladium-catalyzed method offers superior regioselectivity for coupling piperazine with aryl halides.

Catalytic System and Ligands

Scalability and Industrial Relevance

-

The method is scalable to multi-kilogram batches, with >99% conversion reported in continuous flow reactors.

Alternative Routes: Reductive Amination and Cyclization

Reductive Amination of Nitro Precursors

Cyclization of Linear Precursors

-

Condensation of 2-(2-aminoethylamino)-5-nitrobenzoic acid with formaldehyde forms the piperazine ring in situ.

-

Yield : 60–70%, with by-product formation mitigated via pH control (pH 6–7).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-piperazin-1-yl-benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Reduction: 5-amino-2-piperazin-1-yl-benzoic acid.

Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

5-nitro-2-piperazin-1-yl-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-2-piperazin-1-yl-benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-nitro-2-piperazin-1-yl-benzoic acid and related compounds:

Key Structural and Functional Insights

However, ester or amide derivatives might exhibit improved bioavailability in drug formulations . Piperazine vs. Piperidine: Piperazine’s additional nitrogen atom facilitates stronger hydrogen bonding and protonation at physiological pH, enhancing interactions with biological targets (e.g., enzymes, receptors) compared to piperidine derivatives .

Antioxidant Activity :

- The acridine hybrid CP-05 () demonstrates significant antioxidant activity (IC₅₀ = 155.03 nM), outperforming α-tocopherol. This highlights the role of extended aromatic systems (acridine core) in stabilizing free radicals. The nitro group in this compound may similarly contribute to redox activity, though direct evidence is lacking.

ADME and Toxicity: CP-05 adheres to Lipinski’s rule (molecular weight <500, ≤5 H-bond donors, ≤10 H-bond acceptors), suggesting favorable oral absorption. The absence of mutagenic or tumorigenic effects in CP-05 further supports the safety profile of piperazine-containing nitroaromatics .

Biological Activity

5-Nitro-2-piperazin-1-yl-benzoic acid (NPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring attached to a benzoic acid moiety with a nitro group at the 5-position. This unique structural arrangement contributes to its biological reactivity and potential therapeutic applications.

The primary mechanisms through which NPBA exerts its biological effects involve:

- Inhibition of Inflammatory Pathways : NPBA has been shown to suppress the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines and free radicals. This mechanism is crucial in managing neuroinflammation and other inflammatory conditions.

- Antimicrobial Activity : Compounds with similar piperazine structures have demonstrated significant anti-tubercular activity, suggesting that NPBA may also possess antimicrobial properties. Preliminary studies indicate that derivatives of piperazine can inhibit the growth of Mycobacterium tuberculosis, although specific data on NPBA's effectiveness against this pathogen remains limited .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that NPBA significantly reduced LPS-induced microglial activation, indicating its potential as a therapeutic agent for neuroinflammatory diseases.

- Antitumor Activity : A study investigating naphthalimide derivatives, including compounds similar to NPBA, revealed cytotoxic effects against various cancer cell lines, with IC50 values ranging from to M. These findings suggest that NPBA may also have potential as an antitumor agent .

- Antimicrobial Properties : While direct studies on NPBA's antimicrobial activity are scarce, related compounds have shown promising results against tuberculosis, indicating that further investigation into NPBA's efficacy against bacterial pathogens is warranted .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of NPBA are crucial for its therapeutic application. It is soluble in DMSO, which facilitates its use in various biochemical assays. However, detailed studies on its bioavailability, metabolic stability, and toxicity are necessary to evaluate its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-2-piperazin-1-yl-benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential nitration and piperazine coupling. For example, nitration of 2-aminobenzoic acid derivatives followed by nucleophilic substitution with piperazine under reflux in toluene or chlorobenzene (see Scheme 1 in ). Optimization includes adjusting reaction time (4–8 hrs), temperature (80–120°C), and stoichiometric ratios (1:1.2 for nitro precursor to piperazine). Catalysts like DIPEA or K₂CO₃ improve yields (up to 75%) by facilitating deprotonation .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>95%). Structural confirmation via -NMR (DMSO-d₆: δ 8.2–8.4 ppm for nitro-aromatic protons; δ 2.5–3.5 ppm for piperazine protons) and FT-IR (stretching at 1520 cm for NO₂, 1680 cm for carboxylic acid). Mass spectrometry (ESI-MS) should show [M+H] at m/z 292.1 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : Solubility testing in DMSO (>50 mg/mL), aqueous buffers (pH 2–7: <1 mg/mL), and ethanol (10–15 mg/mL). Stability assays (24–72 hrs) via UV-Vis spectroscopy (λmax = 310 nm) show degradation <5% at 4°C in dark conditions. Avoid prolonged exposure to light or basic pH (>8) due to nitro group reduction risks .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodology : Computational modeling (DFT at B3LYP/6-31G* level) reveals the nitro group’s electron-withdrawing effect, reducing the HOMO-LUMO gap (ΔE = 4.2 eV) and enhancing electrophilic character. This facilitates interactions with biological targets (e.g., enzyme active sites). Experimental validation via cyclic voltammetry shows reduction peaks at -0.8 V vs. Ag/AgCl, confirming redox activity .

Q. What strategies mitigate low yields during piperazine coupling in the synthesis of this compound?

- Methodology : Use Boc-protected piperazine to prevent side reactions. Post-coupling, deprotection with TFA/CH₂Cl₂ (1:4 v/v, 2 hrs) achieves >85% yield. Alternatively, microwave-assisted synthesis (100°C, 30 mins) reduces reaction time and improves regioselectivity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers resolve contradictory bioactivity data in cellular assays involving this compound?

- Methodology : Standardize assay conditions:

- Cell lines : Use ≥3 replicates in HEK-293 and HeLa cells.

- Dose-response curves : Test 0.1–100 µM with controls (DMSO <0.1%).

- Data normalization : Reference to housekeeping genes (e.g., GAPDH) and use Z’-factor >0.5 for robustness. Conflicting results may arise from batch-to-batch purity variations; validate via LC-MS before assays .

Q. What are the structure-activity relationship (SAR) insights for modifying the piperazine ring in derivatives of this compound?

- Methodology : Synthesize analogs with methyl (4-methylpiperazine), ethyl (4-ethylpiperazine), or aryl (4-phenylpiperazine) substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Data show ethyl substitution enhances lipophilicity (logP +0.5) and membrane permeability (PAMPA assay), while aryl groups improve target affinity (Kd = 12 nM vs. 45 nM for unsubstituted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.